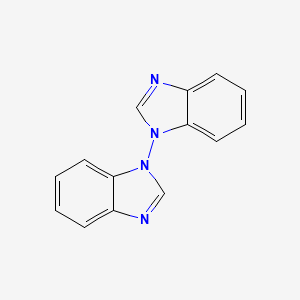
1,1'-Bibenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bibenzo[d]imidazole is a heterocyclic compound characterized by the presence of two benzimidazole units connected via a single bond This compound is notable for its structural complexity and the presence of nitrogen atoms, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Bibenzo[d]imidazole can be synthesized through several methods. One common approach involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . This method allows for the introduction of various substituents, enhancing the compound’s solubility and reactivity. The reaction typically requires the presence of a base and proceeds under mild conditions.
Industrial Production Methods: Industrial production of 1,1’-Bibenzo[d]imidazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions: 1,1’-Bibenzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: Substitution reactions, particularly N-alkylation, are common and can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides are commonly used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield monoalkyl or dialkyl derivatives, which have distinct properties and applications .
科学的研究の応用
1,1’-Bibenzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its unique structural features.
作用機序
The mechanism of action of 1,1’-Bibenzo[d]imidazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable complexes with metal ions, which can be utilized in catalysis and material science .
類似化合物との比較
2,2’-Bibenzimidazole: Another compound with similar structural features but different reactivity and applications.
1,1’-Bibenzo[d]imidazole Derivatives: Various derivatives with different substituents that modify the compound’s properties.
Uniqueness: 1,1’-Bibenzo[d]imidazole is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural complexity and the presence of nitrogen atoms contribute to its wide range of applications in different fields .
特性
CAS番号 |
75261-44-8 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC名 |
1-(benzimidazol-1-yl)benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H |
InChIキー |
XWOFZMGLZBUKRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


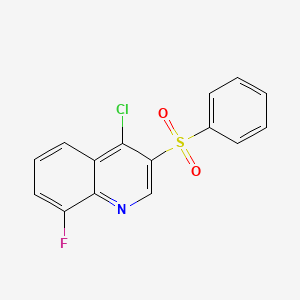
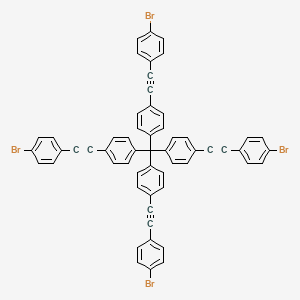



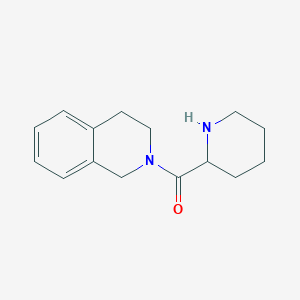
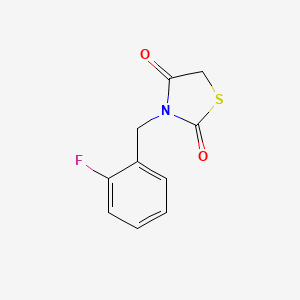
![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
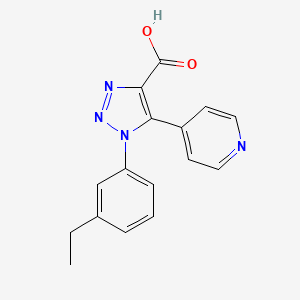

![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
